molecular formula C11H13FO2S B14270869 Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester CAS No. 130612-81-6

Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester

Cat. No.: B14270869
CAS No.: 130612-81-6
M. Wt: 228.28 g/mol
InChI Key: CTZYFXGJDXDDTE-UHFFFAOYSA-N
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Description

Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester is an organic compound with a complex structure that includes a fluoro group, a thioether linkage, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester typically involves the esterification of acetic acid derivatives with fluoro[(4-methylphenyl)thio] alcohols. One common method is the Fischer esterification, which involves reacting acetic acid with the corresponding alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thioether linkage may contribute to its stability and reactivity. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester is unique due to the combination of its fluoro, thioether, and ester functional groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .

Properties

CAS No.

130612-81-6

Molecular Formula

C11H13FO2S

Molecular Weight

228.28 g/mol

IUPAC Name

ethyl 2-fluoro-2-(4-methylphenyl)sulfanylacetate

InChI

InChI=1S/C11H13FO2S/c1-3-14-11(13)10(12)15-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3

InChI Key

CTZYFXGJDXDDTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)SC1=CC=C(C=C1)C

Origin of Product

United States

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